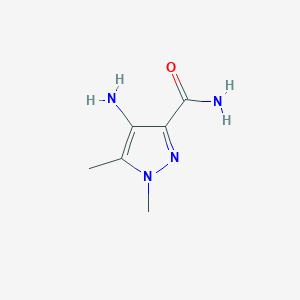

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURJSTFKEIBWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609076 | |

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-13-3 | |

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. The document outlines a robust and well-established synthetic pathway, commencing from readily available starting materials and proceeding through key intermediates. Each synthetic step is detailed with underlying chemical principles, causality behind experimental choices, and step-by-step protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of this important pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals and agrochemicals stems from its versatile synthetic accessibility and its ability to engage in various biological interactions.[1][2] The specific target of this guide, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, incorporates key pharmacophoric features: a substituted pyrazole core, an amino group, and a carboxamide moiety. These functional groups offer multiple points for molecular recognition and interaction with biological targets, making it a valuable building block in the design of novel therapeutic agents. For instance, related pyrazole-3-carboxamide derivatives have shown potent activity against targets such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[3][4][5]

This guide will focus on a logical and efficient synthetic strategy that is both reproducible and scalable, providing the user with the necessary information to confidently undertake the preparation of this compound. The chosen pathway emphasizes the strategic introduction of functional groups and the rationale behind the selection of reagents and reaction conditions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, suggests a convergent synthetic strategy. The primary disconnection is at the C4-amino group, which can be installed late in the synthesis via the reduction of a nitro group. The carboxamide functionality can be readily formed from the corresponding carboxylic acid. This leads to the key intermediate, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This intermediate, in turn, can be derived from a 1,5-dimethyl-1H-pyrazole-3-carboxylate ester through a nitration reaction. The pyrazole core itself is accessible through a classical cyclocondensation reaction.

The overall forward synthetic strategy is therefore conceptualized as a multi-step process:

-

Pyrazole Ring Formation: Construction of the 1,5-dimethyl-1H-pyrazole-3-carboxylate ester core.

-

Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

-

Ester Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

-

Amidation: Formation of the carboxamide from the carboxylic acid.

-

Nitro Group Reduction: Reduction of the 4-nitro group to the target 4-amino group.

This strategic sequence is designed to manage functional group compatibility and maximize yields at each step.

Synthetic Pathway Overview

The following diagram illustrates the proposed synthetic pathway for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Caption: Figure 1: Overall Synthetic Pathway

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The construction of the pyrazole ring is a critical first step. The Knorr pyrazole synthesis, a reliable and widely used method, is employed here.[2] This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

Protocol:

-

To a stirred solution of methylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Causality of Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and is relatively easy to remove.

-

Glacial Acetic Acid Catalyst: Facilitates the initial condensation between the hydrazine and the ketone.

-

Controlled Temperature: The initial dropwise addition at low temperature helps to control the exothermicity of the reaction.

Step 2: Synthesis of Ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate

Nitration of the pyrazole ring is a key step to introduce the precursor for the amino group. The C4 position is typically susceptible to electrophilic substitution.

Protocol:

-

To a stirred solution of fuming nitric acid, cool to 0 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

To this nitrating mixture, add ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid to obtain ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate.

Causality of Choices:

-

Nitrating Mixture (HNO₃/H₂SO₄): The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Low Temperature: Nitration reactions are highly exothermic and controlling the temperature is crucial to prevent over-nitration and side reactions.

Step 3: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Hydrolysis of the ester to the carboxylic acid is a standard transformation.[2]

Protocol:

-

Dissolve ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents).

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and acidify with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Causality of Choices:

-

Mixed Solvent System (THF/Water): Ensures solubility of both the ester and the hydroxide salt.

-

Acidification: Protonates the carboxylate salt to precipitate the free carboxylic acid.

Step 4: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide

The conversion of the carboxylic acid to the carboxamide is efficiently achieved via an acid chloride intermediate.[6][7][8]

Protocol:

-

To 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent), add thionyl chloride (SOCl₂) in excess.

-

Reflux the mixture for 2-3 hours.

-

After completion of the reaction, remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting crude acid chloride in a suitable solvent like dichloromethane.

-

In a separate flask, prepare a solution of concentrated ammonia in water and cool it to 0 °C.

-

Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.

-

Continue stirring at 0 °C for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide.

Causality of Choices:

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Excess Ammonia: Acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Low Temperature for Amidation: Controls the reactivity of the acid chloride and minimizes side reactions.

Step 5: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide

The final step is the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Dissolve 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system to yield pure 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Causality of Choices:

-

Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of nitro groups to amines.

-

Hydrogen Atmosphere: Provides the reducing agent for the catalytic cycle.

-

Celite Filtration: Safely and effectively removes the fine palladium catalyst from the reaction mixture.

Data Summary

The following table summarizes the expected outcomes for each synthetic step. Note that yields are indicative and may vary based on experimental conditions and scale.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 80-90 |

| 2 | Ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate | C₈H₁₁N₃O₄ | 229.19 | 75-85 |

| 3 | 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid | C₆H₇N₃O₄ | 201.14 | 90-95 |

| 4 | 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide | C₆H₈N₄O₃ | 200.15 | 85-95 |

| 5 | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | C₆H₁₀N₄O | 170.17 | 80-90 |

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The described methodology is robust and can be adapted for various scales of production.

References

- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

Bentham Science Publishers. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 7. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide

This document provides a comprehensive technical overview of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and the broader therapeutic relevance of the 4-aminopyrazole-3-carboxamide scaffold.

Introduction and Strategic Importance

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to the pyrazole class of heterocyclic compounds, a structural motif frequently found in biologically active molecules.[1] While often supplied as a chemical building block for further synthetic elaboration, the core scaffold of 4-aminopyrazole-3-carboxamide is a critical pharmacophore in the development of targeted therapeutics, particularly in oncology.[2]

Recent research has highlighted derivatives of this scaffold as potent inhibitors of key cellular signaling proteins, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[3][4] These kinases are often dysregulated in various cancers, most notably in Acute Myeloid Leukemia (AML), making them high-value targets for drug development.[5] This guide will delve into the foundational chemistry of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, providing a basis for its application in the synthesis of next-generation kinase inhibitors and other advanced pharmaceutical agents.

Physicochemical and Safety Profile

Accurate identification and safe handling are paramount in a research setting. The fundamental properties of this compound are summarized below.

Compound Identification

| Identifier | Value |

| IUPAC Name | 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide |

| CAS Number | 1001500-41-9 |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| Canonical SMILES | CC1=NN(C)C(=C1N)C(=O)N |

| InChI Key | UMHVAZMWVVGRCV-UHFFFAOYSA-N |

Source: PubChem CID 20610441[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed. The Globally Harmonized System (GHS) classifications for related pyrazole carboxamide compounds indicate potential hazards that should be considered.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7] |

| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation.[7] |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[8]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[9]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is inadequate.[8]

-

Skin and Body Protection: Wear a laboratory coat and other appropriate protective clothing.[10]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

Synthesis and Chemical Elaboration

While specific, peer-reviewed synthesis protocols for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide are not extensively published, a robust and logical synthetic route can be constructed based on established methodologies for analogous compounds.[11][12] The most common strategy involves the initial construction of a 4-nitropyrazole intermediate, followed by a chemical reduction to yield the desired 4-amino functionality.

Representative Synthetic Workflow

The synthesis can be logically divided into three main stages: pyrazole ring formation, amidation of the carboxylic acid, and reduction of the nitro group. The causality behind this sequence is crucial: installing the sensitive amino group at the final step prevents unwanted side reactions during the more harsh conditions of ring formation and amidation.

Caption: A plausible multi-stage synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a synthesized methodology based on common procedures for this class of compounds.[11][12][13]

Stage 1 & 2: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide (Intermediate H)

-

Nitration & Cyclocondensation: A suitable β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, is first nitrated. The resulting nitro-β-ketoester is then subjected to a cyclocondensation reaction with methylhydrazine. This step is foundational, establishing the core pyrazole ring with the correct methylation pattern and the nitro group precursor.

-

Ester Hydrolysis: The ethyl ester (Compound E) is hydrolyzed to the corresponding carboxylic acid (Compound F) using a base like sodium hydroxide, followed by acidic workup.

-

Amidation: The carboxylic acid is activated, for instance with thionyl chloride or a peptide coupling agent like HATU, and then reacted with an ammonia source to form the carboxamide (Compound H). This amide functional group is a key feature for biological activity in many kinase inhibitors, often participating in hydrogen bonding with the target protein.[3]

Stage 3: Reduction to 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (Final Product L)

-

Catalytic Hydrogenation (Preferred Method): The nitro-pyrazole intermediate (Compound H) is dissolved in a suitable solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). This method is often preferred for its clean conversion and simple workup.[12]

-

Chemical Reduction (Alternative): Alternatively, reduction can be achieved using metal salts like tin(II) chloride (SnCl₂) in an acidic medium.[12]

-

Workup and Purification: After completion, the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure, and the crude product can be purified by recrystallization or silica gel column chromatography to yield the final product.

Analytical Characterization

The structural confirmation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and its intermediates would rely on standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available, the expected data can be inferred from closely related structures.[1][13]

-

¹H NMR (Proton Nuclear Magnetic Resonance): One would expect to see distinct singlets for the two methyl groups (N-CH₃ and C-CH₃). The protons of the primary amine (-NH₂) and the carboxamide (-CONH₂) would appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Signals corresponding to the two methyl carbons, the three pyrazole ring carbons, and the carbonyl carbon of the amide would be expected.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), and a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹).[13]

-

MS (Mass Spectrometry): The molecular ion peak [M+H]⁺ would be expected at m/z 155.09, corresponding to the protonated form of the molecule (C₆H₁₁N₄O⁺).

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide lies in its role as a versatile scaffold for constructing potent enzyme inhibitors. The 4-amino group serves as a critical attachment point for larger, pharmacologically active moieties.

Targeting FLT3/CDK in Acute Myeloid Leukemia (AML)

Numerous studies have demonstrated that elaborating on the 4-amino position of the pyrazole ring can generate potent dual inhibitors of FLT3 and CDKs.[3][4]

-

Mechanism of Action: In AML, mutations can lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of myeloid precursor cells.[5] CDK enzymes, in turn, are master regulators of the cell cycle. Dual inhibition of FLT3 and CDKs can thus provide a powerful two-pronged attack: directly halting the primary oncogenic signaling from FLT3 while also arresting the cell cycle machinery controlled by CDKs.[4]

Caption: Binding mode of a 4-aminopyrazole inhibitor in a kinase active site.

-

Structural Rationale: The pyrazole-carboxamide core typically forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[3] The substituent attached to the 4-amino group is strategically designed to extend into an adjacent hydrophobic pocket, providing both additional binding affinity and selectivity for the target kinase over other kinases in the cell. The 1,5-dimethyl substitution pattern of the parent molecule contributes to the overall shape and vector of this R-group projection.

Conclusion

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is more than a simple chemical reagent; it is a strategically important starting material for the synthesis of complex and highly active pharmaceutical compounds. Its well-defined core structure, combined with a synthetically accessible amino "handle," makes it an ideal platform for generating libraries of kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, properties, and the biological rationale for its use provides a solid foundation for innovation in modern drug discovery.

References

-

Wang, Y., Zhi, Y., Jin, Q., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link][3][11]

-

Wang, Y., Zhi, Y., Jin, Q., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link][4]

-

PubMed. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int J Mol Sci., 20(22). Available at: [Link][5]

-

PubChem. (n.d.). 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Retrieved from [Link][6]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link][7]

-

Akcamur, Y., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 627-640. Available at: [Link]

-

Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841. Available at: [Link][1]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link][12]

-

Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137351. Available at: [Link][13]

-

Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. Available at: [Link][2]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | C6H10N4O | CID 20610441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Roadmap for Target Identification and Validation

An In-depth Technical Guide

Abstract: The 4-aminopyrazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling proteins. While the specific compound, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, is not extensively characterized in public domain literature, its structure strongly suggests potential activity as a kinase inhibitor. This guide bypasses a speculative description of a non-established mechanism. Instead, it provides a comprehensive, field-proven roadmap for researchers and drug development professionals to systematically identify its molecular target(s) and elucidate its precise mechanism of action. We will outline a logical, multi-stage experimental workflow, from broad initial screening to specific cellular validation, grounded in the established success of similar chemical entities.

The 4-Aminopyrazole-3-carboxamide Scaffold: A Foundation for Potent and Selective Inhibitors

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The addition of an amino group at the 4-position and a carboxamide at the 3-position creates a specific pharmacophore with a demonstrated propensity for targeting ATP-binding sites.

Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of crucial oncogenic kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][4] For instance, the compound FN-1501, which incorporates a 1H-pyrazole-3-carboxamide core, demonstrates nanomolar inhibitory activity against FLT3 and various CDKs, leading to apoptosis in acute myeloid leukemia (AML) cell lines.[4] Other derivatives have been engineered as highly selective CDK2 inhibitors.[5] This recurring activity profile provides a strong rationale for hypothesizing that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide likely functions by inhibiting one or more protein kinases.

The core scaffold typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The substituents on the pyrazole ring then dictate potency and selectivity by interacting with adjacent hydrophobic pockets.

Figure 1: Hypothetical binding mode of the pyrazole-carboxamide scaffold within a kinase ATP pocket.

A Phased Approach to Elucidating the Mechanism of Action

We propose a three-phase experimental strategy designed to efficiently move from broad, unbiased screening to a specific, validated mechanism. This workflow ensures that resources are used effectively and that each step builds logically on the last, creating a self-validating cascade of evidence.

Figure 2: A three-phase experimental workflow for mechanism of action elucidation.

Phase 1: Unbiased Target Discovery via Kinase Profiling

Causality: Before investing in specific assay development, it is crucial to understand the broader landscape of potential targets. A wide kinase panel screen is the most efficient method to identify primary targets and potential off-targets simultaneously. This unbiased approach prevents confirmation bias and can reveal unexpected activities that may be therapeutically relevant or sources of potential toxicity.

Experimental Protocol: Broad Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in 100% DMSO.

-

Service Provider: Engage a reputable commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology) that offers a comprehensive kinase screening panel (e.g., KINOMEscan™, Kinase HotSpot™).

-

Assay Concentration: Submit the compound for initial screening at a concentration of 1 µM or 10 µM. This concentration is high enough to detect moderate-affinity interactions without being confounded by non-specific effects.

-

Data Analysis: The primary output will be a list of kinases showing significant inhibition (e.g., >90% inhibition or a low percent of control). This data identifies a shortlist of high-priority "hits" for further investigation.

Phase 2: In Vitro Validation and Potency Determination

Causality: Once primary hits are identified, the next critical step is to validate the interaction and quantify the compound's potency. This is achieved by generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50). The IC50 is a gold-standard metric for comparing compound potency and is essential for guiding further studies.

Experimental Protocol: ADP-Glo™ Kinase Assay (Example for FLT3)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a robust measure of enzyme activity.

-

Kinase Reaction Preparation:

-

In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (containing active FLT3 kinase and a suitable peptide substrate like AXLtide).

-

Add 0.5 µL of the test compound serially diluted in DMSO, followed by 2 µL of kinase assay buffer. Final compound concentrations should range from 1 nM to 100 µM.

-

Include "no enzyme" (negative) and "DMSO only" (positive) controls.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 2.5 µL of a 2X ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

Normalize the data to controls and plot the percent inhibition versus the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.

-

Data Presentation: Representative Kinase Selectivity Data

| Kinase Target | IC50 (nM) | Description |

| FLT3 | 1.2 | Primary Target Hit |

| FLT3 (D835Y) | 4.8 | Mutant variant, common in AML |

| CDK2 | 75 | Moderate off-target activity |

| CDK4 | 98 | Moderate off-target activity |

| VEGFR2 | > 10,000 | No significant activity |

Table 1: Hypothetical quantitative data from in vitro kinase assays, demonstrating how results would be structured to show potency and selectivity.

Phase 3: Cellular Target Engagement and Pathway Analysis

Causality: An in vitro IC50 demonstrates biochemical potency but does not prove that the compound can enter cells and engage its target in a physiological context. Cellular assays are essential to validate the mechanism of action. A Western blot measuring the phosphorylation of a direct downstream substrate of the target kinase is a definitive method to confirm target engagement.

Experimental Protocol: Western Blot for p-STAT5 in MV4-11 Cells

MV4-11 is an AML cell line endogenously expressing an FLT3 internal tandem duplication (FLT3-ITD) mutation, leading to constitutive activation of the kinase and its downstream signaling partner, STAT5.

-

Cell Culture and Treatment:

-

Culture MV4-11 cells in appropriate media.

-

Seed cells in a 6-well plate and allow them to adhere/stabilize.

-

Treat cells with increasing concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein lysate per lane on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT5 (p-STAT5).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. A dose-dependent decrease in the p-STAT5 signal would confirm cellular inhibition of FLT3.

-

Figure 3: Signaling pathway diagram illustrating the inhibition of FLT3 and downstream STAT5 phosphorylation.

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By leveraging the known pharmacology of the 4-aminopyrazole-3-carboxamide scaffold, we propose a logical progression from broad target screening to specific biochemical and cellular validation. Successful execution of this workflow will not only identify the primary molecular target but also quantify the compound's potency and confirm its ability to engage the target in a disease-relevant cellular context.

Future work would involve expanding the selectivity profiling, investigating mechanisms of potential resistance, and initiating pharmacokinetic and in vivo efficacy studies based on the validated cellular mechanism. This systematic approach ensures a high degree of scientific integrity and provides the critical data necessary for advancing a novel chemical entity through the drug discovery pipeline.

References

- GlobalRx. (n.d.). Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Pramipexole Dihydrochloride?.

- MedlinePlus. (2022, February 15). Pramipexole.

- National Center for Biotechnology Information. (n.d.). Pramipexole. PubChem Compound Summary for CID 119570.

- Wikipedia. (n.d.). Pramipexole.

- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.

- National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem Compound Summary for CID 3338044.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- PubMed Central. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.

- PubMed. (2021, April 5). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

- National Center for Biotechnology Information. (n.d.). 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. PubChem Compound Summary for CID 20610441.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide Derivatives

Introduction

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide have emerged as potent inhibitors of various kinases, such as Fms-like receptor tyrosine kinase 3 (FLT3), making them attractive candidates for the development of novel therapeutics, particularly in oncology for conditions like acute myeloid leukemia (AML).[3] The strategic placement of the amino group at the C4 position, the carboxamide at C3, and the N-methyl groups provides a versatile platform for generating diverse chemical libraries with fine-tuned biological activities.

This in-depth technical guide provides a comprehensive overview of the prevailing synthetic strategies for constructing these valuable compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for methodological choices, and provides detailed, field-tested protocols for key transformations. It is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and practical understanding of this synthetic pathway.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives is most effectively approached through a convergent, multi-step sequence. The core logic involves the initial construction and functionalization of the pyrazole ring, followed by the installation of the critical amino and carboxamide moieties.

A typical retrosynthetic disconnection reveals a key intermediate: a 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This intermediate strategically positions precursors for the final functional groups. The nitro group serves as a reliable precursor to the amine via reduction, and the carboxylic acid is readily converted to the desired carboxamide through standard amide coupling reactions.

The overall forward synthesis, therefore, logically proceeds through the following key stages:

-

Pyrazole Ring Formation: Construction of the foundational 1,5-dimethyl-1H-pyrazole-3-carboxylic acid or its ester equivalent.

-

C4-Nitration: Electrophilic nitration to install the nitro group at the C4 position.

-

Reduction of the Nitro Group: Conversion of the 4-nitro group to the 4-amino group.

-

Amide Bond Formation: Coupling of the pyrazole-3-carboxylic acid with a desired amine to yield the final carboxamide derivative.

The following workflow diagram provides a high-level visualization of this synthetic pathway.

Caption: General workflow for the synthesis of the target pyrazole carboxamides.

Pillar 1: Synthesis of the Pyrazole Core

The most robust and widely applicable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] For the target scaffold, this involves the reaction of ethyl acetoacetate with methylhydrazine.

Causality of Experimental Choices:

-

Reactants: Ethyl acetoacetate provides the C3-C4-C5 backbone of the pyrazole ring, including the precursor to the C3-carboxylic acid. Methylhydrazine serves as the source of the two nitrogen atoms, with the methyl group directly installing the N1-methyl substituent.

-

Regioselectivity: The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomers. In this case, the reaction of ethyl acetoacetate with methylhydrazine predominantly yields the desired 1,5-dimethyl-3-carbethoxy-pyrazole. This selectivity is governed by the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine (the one not bearing the methyl group) on the more electrophilic ketone carbonyl of the ethyl acetoacetate, followed by cyclization.

Pillar 2: C4-Nitration and Subsequent Reduction

Step 2a: Electrophilic Nitration

With the pyrazole core established, the next critical step is the introduction of a nitro group at the C4 position. This is a classic electrophilic aromatic substitution reaction.

Causality of Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of side products. The pyrazole ring is electron-rich and thus highly activated towards electrophilic substitution, making the reaction proceed readily.[4] The C4 position is the most electronically favorable site for substitution.

Step 2b: Reduction of the 4-Nitro Group

The conversion of the 4-nitro group to the essential 4-amino group is a pivotal step. Several reduction methods are available, with the choice often depending on the scale of the reaction and the presence of other functional groups.[5]

Key Methodologies:

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. It offers high yields and simple work-up, as the only byproduct is water.

-

Transfer Hydrogenation: An alternative for laboratories not equipped for high-pressure hydrogenation is transfer hydrogenation. This method uses a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Pd/C.[6] It is generally safer to handle on a laboratory scale.

-

Metal-Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective but can involve more strenuous aqueous work-ups to remove metal salts.

The choice of a mild reduction method like catalytic hydrogenation is often preferred to avoid potential side reactions.[7]

Pillar 3: Amide Bond Formation

The final key transformation is the formation of the carboxamide bond at the C3 position. This involves coupling the 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with a primary or secondary amine (R-NH₂). Direct condensation is inefficient; therefore, the carboxylic acid must first be activated.[8]

Common Activation Strategies:

-

Conversion to Acyl Chloride: The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride intermediate.[1][3] This intermediate readily reacts with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[3]

-

Use of Coupling Reagents: A milder and very common approach involves the use of carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like Hydroxybenzotriazole (HOBt).[9] This method is particularly useful for sensitive substrates and proceeds through a more stable active ester intermediate, minimizing side reactions.[9]

Caption: Comparison of two common amide bond formation strategies.

The acyl chloride method is robust and cost-effective, while the EDC/HOBt method offers greater compatibility with sensitive functional groups and helps preserve stereochemical integrity if chiral amines are used.[9]

Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This protocol combines ring formation, hydrolysis, and nitration.

-

Ring Formation & Hydrolysis:

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitoring: The reaction can be monitored by TLC, observing the consumption of ethyl acetoacetate.

-

After cooling, add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C for 2-4 hours to hydrolyze the ester.

-

Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl. The resulting precipitate (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) is collected by filtration, washed with cold water, and dried.

-

-

Nitration:

-

Caution: Handle concentrated acids with extreme care in a fume hood.

-

To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add the dried 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

-

To this solution, add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum to yield 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid.[6]

-

Expected Outcome: A pale yellow to off-white solid. Purity can be checked by ¹H NMR.

-

Protocol 2: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

This protocol describes the reduction of the nitro group via transfer hydrogenation.

-

Reaction Setup:

-

In a round-bottom flask, suspend 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol.

-

Add palladium on carbon (10% Pd/C, 0.05 eq by weight) to the suspension.

-

To this mixture, add ammonium formate (5.0 eq) in portions at room temperature. The reaction is often exothermic.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitoring: The reaction progress can be followed by TLC until the starting nitro compound is fully consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

-

Expected Outcome: A solid product, with purity confirmed by NMR and mass spectrometry.

-

Protocol 3: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (Amide Coupling Example)

This protocol uses the thionyl chloride method for amide bond formation.

-

Acyl Chloride Formation:

-

Suspend 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the suspension becomes a clear solution, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (e.g., ammonia in solution, or another primary/secondary amine, 1.2 eq) and triethylamine (2.0 eq) in DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (if the product is base-stable), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide derivative.

-

Data Summary

The following table provides representative data for the key transformations described. Yields and conditions may vary based on the specific substrate and scale.

| Step | Key Transformation | Typical Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyrazole Nitration | HNO₃ / H₂SO₄ | - | 0 - 25 | 3 - 4 | 80 - 90 |

| 2 | Nitro Reduction | Pd/C, H₂ or NH₄HCO₂ | Methanol | 25 - 65 | 1 - 3 | 85 - 95 |

| 3a | Amide Coupling (SOCl₂) | SOCl₂, Amine, TEA | DCM | 0 - 25 | 2 - 16 | 70 - 90 |

| 3b | Amide Coupling (EDC) | EDC, HOBt, Amine, DIPEA | DMF | 25 | 12 - 24 | 65 - 85 |

Conclusion

The synthesis of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives is a well-established and versatile process that provides access to a class of compounds with significant therapeutic potential.[3] The strategy hinges on a logical sequence of pyrazole ring formation, regioselective nitration, efficient nitro group reduction, and robust amide bond formation. By understanding the chemical principles behind each step—from the generation of the nitronium ion to the activation of the carboxylic acid—researchers can effectively troubleshoot and adapt these protocols to generate diverse libraries of novel compounds for drug discovery and development. The methodologies presented herein provide a solid and reliable foundation for these synthetic endeavors.

References

- Benchchem. A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

- Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

- Benchchem. Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.

- ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.

- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

- ResearchGate. Synthesis of aminoselenolopyrazole carboxamide 6. Reagents and....

- ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.

- NIH. Approaches towards the synthesis of 5-aminopyrazoles.

- Taylor & Francis Online. Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles.

- NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

- Guidechem. What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?.

- ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.

- ResearchGate. (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

- NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.

- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- NIH. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives.

- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Compounds

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to the development of a wide array of biologically active compounds.[5][6] When combined with a carboxamide moiety, the resulting pyrazole carboxamide core structure gives rise to compounds with a remarkable diversity of therapeutic and practical applications.[7][8][9] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

One of the most well-known applications of pyrazole carboxamide derivatives is in the realm of anti-inflammatory therapeutics, exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[10][11][12]

Mechanism of Action: Selective Prostaglandin Synthesis Blockade

Inflammation, pain, and fever are significantly mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][13] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[13]

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[12] Pyrazole carboxamide compounds like Celecoxib, however, achieve their therapeutic effect through the selective inhibition of COX-2.[10][13][14] The chemical structure of these compounds allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the COX-1 active site.[13] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[13]

Caption: Selective inhibition of COX-2 by pyrazole carboxamides.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The selectivity of pyrazole carboxamides for COX-2 is dictated by specific structural features. For diaryl-substituted pyrazoles like Celecoxib, the presence of a sulfonamide group is crucial.[11] This group interacts with a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[12] Additionally, the trifluoromethyl group on the pyrazole ring contributes to the overall binding affinity and selectivity.[10]

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective anticancer agents.[2][15] These compounds exert their effects by targeting various key players in cancer cell proliferation, survival, and division, most notably protein kinases.[16][17]

Kinase Inhibition: A Dominant Mechanism

Many pyrazole carboxamide derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[16][17]

Aurora Kinase Inhibition

Aurora kinases (A and B) are essential for mitotic progression, and their abnormal expression is linked to chromosomal instability in cancer cells.[18] Several N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora A and B kinases.[18][19] For instance, compound 10e demonstrated significant inhibitory activity against Aurora-A kinase and potent antiproliferative effects against HCT116 and MCF-7 cancer cell lines.[19] The mechanism involves the induction of G2/M cell cycle arrest and an increase in polyploidy, which are characteristic outcomes of Aurora kinase inhibition.[18]

| Compound | Target Kinase | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Aurora-A Kinase IC50 (µM) |

| 10e | Aurora-A | 0.39 ± 0.06 | 0.46 ± 0.04 | 0.16 ± 0.03 |

| 6k | Aurora A/B | - | - | 0.0163 (A), 0.0202 (B) |

Data synthesized from multiple sources.[18][19]

FGFR and FLT3 Inhibition

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) and Fms-like tyrosine kinase 3 (FLT3) is implicated in various cancers, including acute myeloid leukemia (AML).[20][21] Researchers have designed 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors that are effective against both wild-type and drug-resistant gatekeeper mutants.[20] Similarly, 1H-pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against FLT3 and its mutants.[21]

Caption: Experimental workflow for anticancer activity assessment.

Induction of Apoptosis and Autophagy

Beyond kinase inhibition, some pyrazole carboxamide derivatives can induce programmed cell death (apoptosis) or autophagy in cancer cells.[22] For example, certain 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have been shown to suppress the growth of A549 lung cancer cells by inducing either apoptosis or autophagy, depending on the specific substitutions on the molecule.[22]

Antifungal Activity: Disrupting Fungal Respiration

In the agricultural sector, pyrazole carboxamides are a cornerstone of modern fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[23][24][25]

Mechanism of Action: SDHI Fungicides

Succinate dehydrogenase (SDH), also known as complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[24] By inhibiting SDH, pyrazole carboxamide fungicides block cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[24] This targeted mechanism of action makes them highly effective against a broad spectrum of plant pathogenic fungi.[23][26][27]

| Compound | Target Organism | EC50 (µg/mL) |

| 11ea | Rhizoctonia cerealis | 0.93 |

| 8j | Alternaria solani | 3.06 |

| 8e | Rhizoctonia solani | 0.012 |

| 7d | Rhizoctonia solani | 0.046 |

| 12b | Rhizoctonia solani | 0.046 |

Data synthesized from multiple sources.[25][26][27][28]

Structure-Activity Relationship (SAR) for SDHI Activity

The antifungal potency of pyrazole-4-carboxamide SDHIs is highly dependent on the substituents on the pyrazole ring and the carboxamide nitrogen.[1][28] Molecular docking studies have shown that these compounds bind to the ubiquinone-binding site of the SDH enzyme.[26][28] The pyrazole ring and the carboxamide linker are essential for this interaction, while modifications to the peripheral aromatic rings can significantly modulate the antifungal spectrum and potency.[26] For example, the presence of a difluoromethyl group on the pyrazole ring has been shown to increase antifungal activity.[26]

Other Notable Biological Activities

The versatility of the pyrazole carboxamide scaffold extends to other therapeutic areas as well.

Cannabinoid Receptor Antagonism

Certain pyrazole carboxamide derivatives, such as SR141716A (Rimonabant), were developed as potent and selective antagonists of the cannabinoid CB1 receptor.[29][30][31][32] These compounds were initially investigated for the treatment of obesity and related metabolic disorders.[33] The key structural requirements for CB1 receptor antagonistic activity include a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[29][30]

Antimicrobial and Antitubercular Activities

Novel pyrazole carboxamide derivatives have also been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities.[4][7][8] Some of these compounds have demonstrated significant inhibitory activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of pyrazole carboxamide compounds on cancer cell lines.

1. Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7, HCT116) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

-

Prepare a stock solution of the pyrazole carboxamide compound in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for determining the inhibitory activity of pyrazole carboxamide compounds against a specific protein kinase.

1. Reagent Preparation:

-

Prepare the kinase reaction buffer, which typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and a source of ATP.

-

Reconstitute the purified kinase enzyme and the specific substrate peptide according to the manufacturer's instructions.

2. Compound Preparation:

-

Prepare serial dilutions of the pyrazole carboxamide compound in the kinase reaction buffer.

3. Kinase Reaction:

-

In a 96-well plate, add the test compound, the kinase enzyme, and the substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

4. Detection:

-

Stop the kinase reaction.

-

Add a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Incubate for the recommended time to allow the luminescent signal to develop.

5. Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The pyrazole carboxamide scaffold is a remarkably versatile and enduringly important motif in the fields of drug discovery and agrochemical development. From the selective inhibition of COX-2 for anti-inflammatory effects to the targeted disruption of key oncogenic kinases and fungal respiration, these compounds have demonstrated a profound and diverse range of biological activities. The continued exploration of structure-activity relationships and the application of robust experimental evaluation workflows will undoubtedly lead to the discovery of new and improved pyrazole carboxamide-based agents to address unmet medical and agricultural needs.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

-

Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

-

What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). European Journal of Medicinal Chemistry, 280, 117006. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals, 15(11), 1399. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2007). Organic & Biomolecular Chemistry, 5(24), 3963–3970. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 279, 116910. [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). Organic & Biomolecular Chemistry, 5(24), 3963–3970. [Link]

-

Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Synapse. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(11), 3783–3788. [Link]

-

Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). European Journal of Medicinal Chemistry, 214, 113230. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4991. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Sci-Hub. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 642. [Link]

-

Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. (2023). Journal of Agricultural and Food Chemistry, 71(5), 2351–2361. [Link]

-

QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Journal of Taibah University for Science, 12(4), 488-497. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(18), 4277. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (n.d.). ResearchGate. [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 147–154. [Link]

-